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Compound of Interest

Compound Name: 14:0 DAP

Cat. No.: B10855631 Get Quote

Welcome to the technical support center for 14:0 DAP (1,2-dimyristoyl-3-dimethylammonium-

propane) experiments. This guide is designed for researchers, scientists, and drug

development professionals to provide troubleshooting assistance and answers to frequently

asked questions (FAQs) related to the use of 14:0 DAP in your research.

Frequently Asked Questions (FAQs)
Q1: What is 14:0 DAP?

A1: 14:0 DAP, or 1,2-dimyristoyl-3-dimethylammonium-propane, is a cationic lipid.[1][2][3][4] It

possesses a positively charged headgroup and two myristoyl (14-carbon) fatty acid chains.[5]

This structure allows it to interact with negatively charged molecules like nucleic acids (DNA

and RNA) and form lipid nanoparticles (LNPs), making it a valuable tool for drug delivery and

gene transfection experiments.[1][2][4][6] It is also recognized as a pH-sensitive transfection

reagent.[6]

Q2: What are the primary applications of 14:0 DAP?

A2: The primary applications of 14:0 DAP include:

Gene Transfection: As a cationic lipid, it is used to deliver nucleic acids (plasmids, mRNA,

siRNA) into cells.[7]
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Lipid Nanoparticle (LNP) Formulation: It is a key component in the formation of LNPs for the

encapsulation and delivery of therapeutics, including mRNA vaccines and other gene

therapies.[1][2][4]

Drug Delivery: It can be used to formulate liposomes for the delivery of various drugs.[8]

Q3: How should 14:0 DAP be stored?

A3: 14:0 DAP should be stored at -20°C for long-term stability.[4] For short-term storage (days

to weeks), it can be kept at 0-4°C in a dry and dark environment. It is typically shipped at

ambient temperature as a non-hazardous chemical.

Q4: What are "helper lipids" and why are they used with 14:0 DAP?

A4: Helper lipids are neutral or zwitterionic lipids, such as 1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine (DOPE) and cholesterol, that are co-formulated with cationic lipids like

14:0 DAP. They are crucial for:

Structural Stability: Helper lipids contribute to the structural integrity of the lipid nanoparticles.

Enhanced Transfection Efficiency: They can significantly increase the efficiency of gene

delivery by facilitating the endosomal escape of the payload into the cytoplasm. DOPE, for

example, is thought to promote the formation of non-bilayer lipid structures that destabilize

the endosomal membrane.

Modulating Fluidity: Cholesterol helps to regulate the rigidity of the lipid bilayer, which can

impact the stability and release characteristics of the formulation.

Troubleshooting Guide
This section addresses common issues that may arise during experiments involving 14:0 DAP.
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Potential Cause Recommended Solution

Suboptimal Lipid-to-Nucleic Acid Ratio (N/P

Ratio)

The ratio of the positive charges on the cationic

lipid (Nitrogen) to the negative charges on the

nucleic acid (Phosphate) is critical. An N/P ratio

that is too low may result in incomplete

complexation, while a ratio that is too high can

be toxic to cells. It is recommended to perform a

titration experiment to determine the optimal N/P

ratio for your specific cell type and nucleic acid.

A common starting point for optimization is an

N/P ratio of around 6.[9]

Poor Lipoplex Formation

Ensure that the lipoplexes (lipid-nucleic acid

complexes) are formed correctly. This typically

involves diluting the lipid and nucleic acid

separately in a serum-free medium before

combining them. Avoid vortexing, as it can

disrupt the complexes. Gentle mixing by

pipetting is usually sufficient. Allow the

complexes to incubate at room temperature for

the recommended time (typically 15-30 minutes)

to ensure complete formation before adding

them to the cells.

Presence of Serum during Complexation

Serum proteins can interfere with the formation

of lipoplexes. Always prepare the lipid-nucleic

acid complexes in a serum-free medium.

Low Cell Viability

High concentrations of cationic lipids can be

toxic to cells. If you observe significant cell

death, try reducing the concentration of the 14:0

DAP formulation. Also, ensure that the cells are

healthy and in the logarithmic growth phase at

the time of transfection.

Incorrect Formulation of Liposomes/LNPs The size and charge of the lipid nanoparticles

can significantly impact transfection efficiency.

Ensure that your formulation protocol is

optimized. For instance, in LNP formulations,
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the molar ratio of the different lipid components

(cationic lipid, helper lipid, cholesterol, and

PEG-lipid) is crucial.

Lipid Nanoparticle (LNP) Aggregation
Potential Cause Recommended Solution

Suboptimal pH of Formulation Buffer

The pH of the buffer used during LNP formation

is critical. For ionizable lipids like 14:0 DAP, a

slightly acidic pH (e.g., pH 4.0-5.0) is often used

to ensure the protonation of the lipid's

headgroup, which facilitates nucleic acid

encapsulation.[9] After formation, neutralizing

the pH (e.g., to pH 7.4) is important for stability.

Inappropriate Ionic Strength

High ionic strength can screen the surface

charges of the LNPs, leading to reduced

electrostatic repulsion and subsequent

aggregation. Use buffers with appropriate ionic

strength.

Storage Issues

Aggregation can occur during storage. Storing

LNP formulations at 4°C is generally

recommended.[9] If freezing is necessary,

consider using cryoprotectants like sucrose or

trehalose to prevent aggregation upon thawing.

[9]

Insufficient PEGylation

Polyethylene glycol (PEG)-lipids are often

included in LNP formulations to create a

protective layer that prevents aggregation. If you

are experiencing aggregation, you may need to

optimize the concentration of the PEG-lipid in

your formulation.

Experimental Protocols
Liposome Preparation using Thin-Film Hydration
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This is a common method for preparing liposomes with 14:0 DAP.[2][3][9][10]

Methodology:

Lipid Film Formation:

Dissolve 14:0 DAP and any helper lipids (e.g., DOPE, cholesterol) in a suitable organic

solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

Remove the organic solvent using a rotary evaporator under reduced pressure to form a

thin, uniform lipid film on the inner surface of the flask.

Further dry the film under a high vacuum for at least 2 hours to remove any residual

solvent.

Hydration:

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by

adding the buffer to the flask and agitating. The temperature of the buffer should be above

the phase transition temperature (Tc) of the lipids.

This process results in the formation of multilamellar vesicles (MLVs).

Size Reduction (Optional but Recommended):

To obtain smaller, more uniform liposomes (unilamellar vesicles or LUVs), the MLV

suspension can be subjected to sonication or extrusion through polycarbonate

membranes with a defined pore size (e.g., 100 nm).

LNP Formulation for mRNA Delivery via Microfluidics
Microfluidics provides a reproducible method for producing uniform LNPs.[11][12][13]

Methodology:

Solution Preparation:
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Lipid Phase: Prepare a stock solution of 14:0 DAP, helper lipids (e.g., DOPE, cholesterol),

and a PEG-lipid in ethanol.

Aqueous Phase: Dissolve the mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

[11]

Microfluidic Mixing:

Load the lipid solution and the mRNA solution into separate syringes.

Use a microfluidic mixing device (e.g., a staggered herringbone micromixer) to rapidly mix

the two solutions at a controlled flow rate ratio (FRR) and total flow rate (TFR). A typical

starting FRR is 3:1 (Aqueous:Ethanol).[11]

Neutralization and Stabilization:

Immediately dilute the collected LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to

raise the pH and stabilize the newly formed nanoparticles.[11]

Purification and Concentration:

Use tangential flow filtration (TFF) or dialysis to remove the ethanol and unencapsulated

mRNA.

Concentrate the LNP formulation to the desired final concentration.

Sterile Filtration:

Filter the final LNP suspension through a 0.22 µm sterile filter.

Data Presentation
Table 1: Example Molar Ratios for Cationic LNP
Formulations
This table provides example molar ratios of lipid components that can be used as a starting

point for optimizing your 14:0 DAP-containing LNP formulations.
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Lipid Component Example Molar Ratio (%) Role in Formulation

Cationic Lipid (e.g., 14:0 DAP) 50
Binds and encapsulates the

nucleic acid cargo.[9]

Helper Lipid (e.g., DOPE) 10
Aids in endosomal escape and

provides structural stability.

Cholesterol 38.5
Enhances particle rigidity and

stability in biological fluids.[9]

PEG-Lipid 1.5
Prevents aggregation and

prolongs circulation time.

Note: These ratios are a general guideline and should be optimized for each specific

application.

Table 2: Key Physicochemical Parameters for LNP
Characterization
Consistent characterization of your LNP formulations is crucial for reproducible results.
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Parameter Desired Range Rationale

Particle Size (Z-average) 50 - 200 nm
Influences cellular uptake and

biodistribution.

Polydispersity Index (PDI) < 0.2

Indicates a narrow and uniform

size distribution, which is

desirable for consistent

performance.[9]

Zeta Potential
> +30 mV (in formulation

buffer)

A high positive charge

indicates good initial colloidal

stability due to electrostatic

repulsion.[9]

Encapsulation Efficiency > 90%

A high encapsulation efficiency

ensures that a sufficient

amount of the therapeutic

payload is delivered.

Visualizations
Signaling Pathway: Cationic Lipid-Mediated Transfection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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